
5-Phenyl-1-(pyrazinylcarbonyl)-4,5-dihydro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenyl-1-(pyrazinylcarbonyl)-4,5-dihydro-1H-pyrazole is a heterocyclic compound characterized by a pyrazole ring fused with a phenyl group and a pyrazinylcarbonyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-1-(pyrazinylcarbonyl)-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with pyrazine-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Phenyl-1-(pyrazinylcarbonyl)-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride (NaBH4) can modify the pyrazole ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under UV light.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 5-Phenyl-1-(pyrazinylcarbonyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. For instance, as an inhibitor of Factor XIa, the compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting the coagulation cascade. The binding involves hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme’s active site .
Vergleich Mit ähnlichen Verbindungen
5-Phenyl-1H-pyrazole-3-carboxamide: Another pyrazole derivative with similar biological activities.
5-Phenyl-1,3,4-oxadiazole: Known for its antibacterial and antifungal properties.
5-Phenyl-1H-tetrazole: Used as a bioisostere for carboxylic acids in drug design.
Uniqueness: 5-Phenyl-1-(pyrazinylcarbonyl)-4,5-dihydro-1H-pyrazole is unique due to its dual functionality, combining the properties of both pyrazole and pyrazine rings. This dual functionality enhances its binding affinity and specificity for certain biological targets, making it a valuable scaffold in drug discovery .
Eigenschaften
CAS-Nummer |
121306-65-8 |
|---|---|
Molekularformel |
C14H12N4O |
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
(3-phenyl-3,4-dihydropyrazol-2-yl)-pyrazin-2-ylmethanone |
InChI |
InChI=1S/C14H12N4O/c19-14(12-10-15-8-9-16-12)18-13(6-7-17-18)11-4-2-1-3-5-11/h1-5,7-10,13H,6H2 |
InChI-Schlüssel |
UPNHLOHDNOXWGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=NN(C1C2=CC=CC=C2)C(=O)C3=NC=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


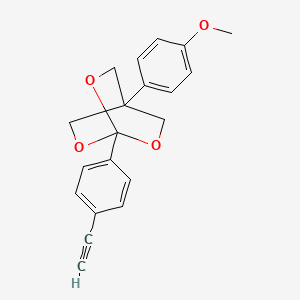
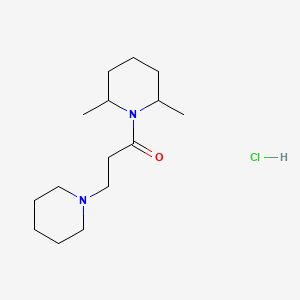
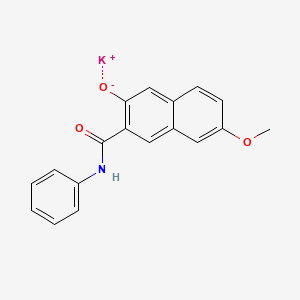
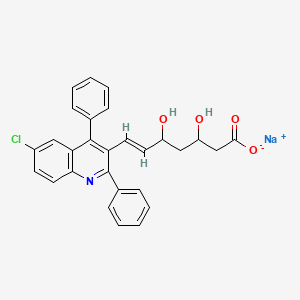
![(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] hexanoate](/img/structure/B12731392.png)
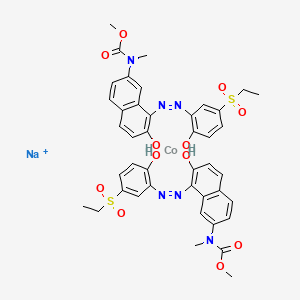
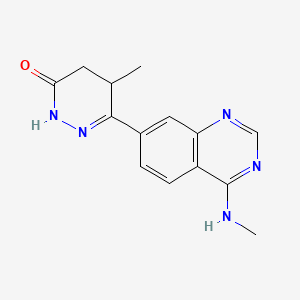

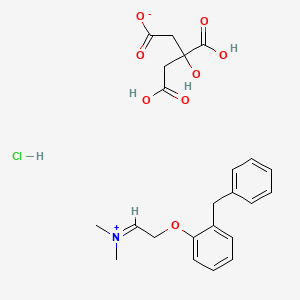
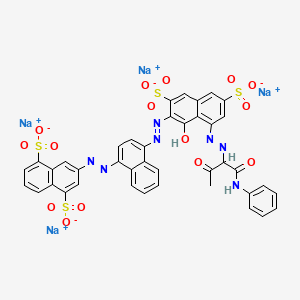



![2-(benzylamino)-N-[2-[3-[2-[[2-(benzylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide;oxalic acid](/img/structure/B12731461.png)
